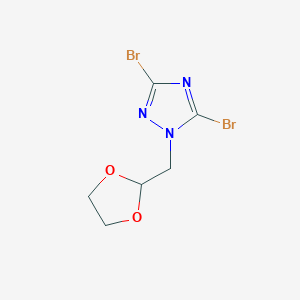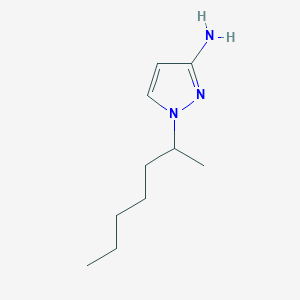
3,5-Dibromo-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the triazole ring and a 1,3-dioxolane group attached to the triazole ring via a methylene bridge
Applications De Recherche Scientifique
3,5-Dibromo-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors involving nitrogen heterocycles.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of triazole derivatives with biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between hydrazine hydrate and a suitable diketone can yield the triazole ring.
Attachment of the 1,3-Dioxolane Group: The 1,3-dioxolane group can be introduced through a nucleophilic substitution reaction involving a suitable precursor, such as a halomethyl derivative of 1,3-dioxolane, and the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors for the bromination step and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to yield a variety of derivatives.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under appropriate conditions, leading to changes in its electronic properties.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a polar solvent and a base to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromine atoms.
Oxidation Products: Oxidized forms of the triazole ring, potentially with altered electronic properties.
Reduction Products: Reduced forms of the triazole ring, which may exhibit different reactivity.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, inhibiting their activity. The bromine atoms and the triazole ring can interact with the active sites of enzymes, leading to changes in their conformation and function. The 1,3-dioxolane group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: Lacks the 1,3-dioxolane group, which may result in different reactivity and applications.
1-(1,3-Dioxolan-2-ylmethyl)-1H-1,2,4-triazole: Lacks the bromine atoms, which may affect its chemical reactivity and biological activity.
3,5-Dichloro-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole: Similar structure but with chlorine atoms instead of bromine, leading to different chemical and physical properties.
Uniqueness
3,5-Dibromo-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the 1,3-dioxolane group
Propriétés
IUPAC Name |
3,5-dibromo-1-(1,3-dioxolan-2-ylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br2N3O2/c7-5-9-6(8)11(10-5)3-4-12-1-2-13-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDSUBBZOJORJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344502.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344507.png)
![3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344518.png)

![3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344531.png)





![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)

